molecular formula C9H10O3 B142083 Benzyl Methyl Carbonate CAS No. 13326-10-8

Benzyl Methyl Carbonate

Cat. No. B142083
CAS RN: 13326-10-8
M. Wt: 166.17 g/mol
InChI Key: ZGEPKHDCMGFQQP-UHFFFAOYSA-N
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Description

Benzyl methyl carbonate is a compound that can be synthesized through various chemical reactions involving benzyl-type alcohols and carbonates. The synthesis of benzyl methyl carbonate and its derivatives is of significant interest due to their applications as intermediates in the production of other organic compounds.

Synthesis Analysis

The methylation of benzyl-type alcohols with dimethyl carbonate (DMC) can be efficiently catalyzed by sodium-exchanged faujasites (NaX or NaY), leading to high yields of the corresponding methyl ethers . Another approach involves the electrocatalytic synthesis of benzyl methyl carbonate from benzyl alcohol and carbon dioxide using ordered mesoporous carbons embedded with Cu nanoparticles, achieving a yield of 69.7% . Additionally, palladium-catalyzed intramolecular S(N)'-type aromatic substitution has been used to cyclize benzylic carbonates, yielding complex polycyclic structures .

Molecular Structure Analysis

The molecular structure of benzyl methyl carbonate derivatives can be elucidated using various spectroscopic techniques, such as IR, NMR, and X-ray diffraction. For instance, the crystal structure of a benzoyloxymethyl ester derivative of isosteviol was determined, revealing the conformation of its rings and the coplanar arrangement of the carbonyl group with the benzene ring .

Chemical Reactions Analysis

Benzyl methyl carbonate can undergo various chemical transformations. For example, benzylic carbonates can react with active methylene compounds in the presence of a palladium catalyst, leading to asymmetric benzylic alkylation . Additionally, benzylic carbonates can be transformed into other products through catalytic reactions involving palladium or cobalt catalysts .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl methyl carbonate derivatives can be predicted using computational methods such as density functional theory (DFT). These studies can provide insights into vibrational frequencies, chemical shifts, and reactivity descriptors . Theoretical investigations into the reaction mechanisms of benzyl alcohol with DMC over faujasite zeolite catalysts have also been conducted, revealing the kinetic stability and favored pathways of methylation reactions .

Scientific Research Applications

1. Synthesis and Catalysis

Benzyl methyl carbonate is involved in various synthesis processes, primarily as a substrate in palladium-catalyzed reactions. It's used in the direct carbonylative transformation of benzyl amines, efficiently producing methyl 2-arylacetates with palladium as a catalyst (Li, Wang, & Wu, 2018). Additionally, it serves as a crucial component in the palladium-catalyzed benzylation of phenols under neutral conditions, converting aryl benzyl carbonates into benzyl-protected phenols (Kuwano & Kusano, 2008).

2. Catalytic Synthesis

Benzyl methyl carbonate has also been used in the synthesis of benzocyclobutenes through palladium-catalyzed C-H activation of methyl groups, highlighting its role in the creation of complex organic structures (Chaumontet et al., 2008).

3. Electrocatalytic Synthesis

In a study exploring environmentally friendly synthetic methods, benzyl methyl carbonate was synthesized from benzyl alcohol and carbon dioxide using Cu nanoparticles embedded in ordered mesoporous carbons, demonstrating its potential in electrocatalytic applications (Hu et al., 2020).

4. Mechanistic Studies

Mechanistic studies involving benzyl methyl carbonate are significant for understanding chemical reactions. For example, the reaction of benzyl alcohol with dimethyl carbonate over a faujasite zeolite catalyst was investigated to understand the methylation and carboxymethylation reactions, offering insights into green chemistry applications (Chong, Wahab, & Abdallah, 2012).

Future Directions

Benzyl Methyl Carbonate and similar organic carbonates have potential applications in green chemistry. For instance, they can be produced from CO2 and their mild hydrogenation can provide alternative approaches to the indirect hydrogenation of CO2 to methanol . This represents a promising direction for future research and development.

properties

IUPAC Name

benzyl methyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-11-9(10)12-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEPKHDCMGFQQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30928021
Record name Benzyl methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30928021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl Methyl Carbonate

CAS RN

13326-10-8
Record name Carbonic acid, methyl phenylmethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013326108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30928021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Benzyl chloride (31.65 g, 0.25 mole), dimethyl carbonate (90.0 g, 1.0 mole), tetra-n-butylphosphonium bromide (3.39 g, 0.01 mole) and N,N-dimethylformamide (200 ml) are heated to 117° C.-118° C. for 6 hours. After heating is discontinued the reaction mixture is added to 300 ml of diethyl ether and 300 ml of water. The organic layer is washed with 3×100-ml allotments of water followed by 2×100 ml-portions of 10 percent aqueous HCl, 100 ml of saturated aqueous NaHCO3 and 100 ml of a saturated aqueous NaCl solution, and dried over MgSO4. After solvent removal, distillation gives 27.02 g (65 percent yield based on benzyl chloride) of benzyl methyl carbonate, b.p. 110° C.-111° C. (11 torr).
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31.65 g
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90 g
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200 mL
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3.39 g
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300 mL
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300 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
111
Citations
QL Hu, ZX Zhang, JJ Zhang, SM Li, H Wang, JX Lu - ACS omega, 2020 - ACS Publications
… them to electrocatalytic synthesis of benzyl methyl carbonate. The … The optimal yield of benzyl methyl carbonate reaches 69.7% … alcohol and CO 2 to synthesize benzyl methyl carbonate. …
Number of citations: 4 pubs.acs.org
T Toupy, L Bovy, JCM Monbaliu - Journal of Flow Chemistry, 2022 - Springer
… Regarding the potential side products, 3 additional compounds are expected besides the desired benzyl methyl carbonate (2a), namely, dibenzyl carbonate (3), benzyl methyl ether (4) …
Number of citations: 3 link.springer.com
M Selva, E Militello, M Fabris - Green Chemistry, 2008 - pubs.rsc.org
… Otherwise, different products were observed: benzyl methyl ether (BME), benzyl methyl carbonate (BMC), … The synthesis and the decarboxylation of benzyl methyl carbonate (BMC) …
Number of citations: 51 pubs.rsc.org
G Fiorani, M Selva - RSC advances, 2014 - pubs.rsc.org
… We therefore opted for a mild vacuum distillation (80 C @ 0.8 mbar) of the unconverted benzyl alcohol and benzyl methyl carbonate (BnMC). An oily residue of DBnC was so obtained. …
Number of citations: 14 pubs.rsc.org
H Senboku, M Ohkoshi, J Michinishi… - ECS Meeting …, 2011 - iopscience.iop.org
… We first examined screening of reaction conditions, including solvent, current density and electricity, using benzyl methyl carbonate (1a-Me) as a substrate, and found that phenylacetic …
Number of citations: 0 iopscience.iop.org
R Kuwano, M Yokogi, K Sakai, S Masaoka… - … Process Research & …, 2019 - ACS Publications
… To confirm the working hypothesis, we attempted the reaction of benzyl methyl carbonate (1a) with dimethyl malonate (2a) by using DiPrPF (16) (L2) in place of L1. The reaction was …
Number of citations: 8 pubs.acs.org
R Kuwano, H Kusano - Organic Letters, 2008 - ACS Publications
… Additionally, the palladium catalyst is effective for the direct benzyl protection of phenols with benzyl methyl carbonate. Both etherifications do not require any additives other than the …
Number of citations: 92 pubs.acs.org
X Zhang, X Ke, Z Zheng, H Liu, H Zhu - Applied Catalysis B: Environmental, 2014 - Elsevier
… the proton to form benzyl alcoholic anion, and subsequently the anion attached the carbonyl carbon of dimethyl carbonate to produce the target product of benzyl methyl carbonate. …
Number of citations: 37 www.sciencedirect.com
SX Chong, HA Wahab, HH Abdallah - Computational Materials Science, 2012 - Elsevier
… Thus, the two main possible products formed are benzyl methyl carbonate (BMC) and BME, as shown in Eq. (2). Moreover, as the temperature is increased, BMC will undergo …
Number of citations: 4 www.sciencedirect.com
Y Li, Z Wang, XF Wu - Green Chemistry, 2018 - pubs.rsc.org
… Meanwhile, a large amount of benzyl methyl carbonate 2 … Here, the benzyl methyl carbonate is considered as the … could be detected, but only benzyl methyl carbonate was formed, when …
Number of citations: 28 pubs.rsc.org

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